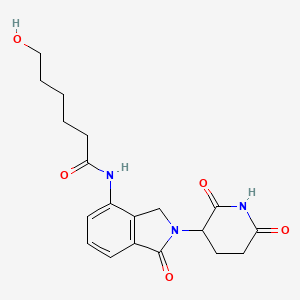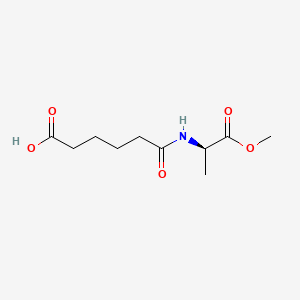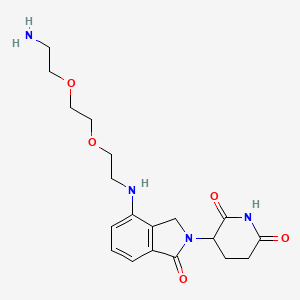![molecular formula C19H20N2O5 B14776812 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is a complex organic compound with a unique structure that includes an azetidinone ring, a benzo[d][1,3]dioxole moiety, and a dimethoxybenzyl group
准备方法
The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d][1,3]dioxole and dimethoxybenzyl intermediates, followed by their coupling with an azetidinone precursor. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
化学反应分析
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the breakdown of the azetidinone ring and formation of simpler products.
科学研究应用
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: Researchers may use this compound to probe biological pathways and mechanisms, providing insights into cellular processes and disease states.
作用机制
The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
When compared to similar compounds, 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)azetidin-2-one: Lacks the dimethoxybenzyl group, which may affect its biological activity and chemical properties.
1-(3,4-Dimethoxybenzyl)azetidin-2-one: Lacks the benzo[d][1,3]dioxole moiety, potentially altering its interactions with molecular targets.
4-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one: Lacks the amino group, which may influence its reactivity and biological effects.
属性
分子式 |
C19H20N2O5 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
3-amino-4-(1,3-benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C19H20N2O5/c1-23-13-5-3-11(7-15(13)24-2)9-21-18(17(20)19(21)22)12-4-6-14-16(8-12)26-10-25-14/h3-8,17-18H,9-10,20H2,1-2H3 |
InChI 键 |
IFDYLBFRWVQIHF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC4=C(C=C3)OCO4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)




![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
![2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B14776792.png)





![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)
